5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
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Overview
Description
5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is 405.0702610 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazolidinedione derivatives exhibit significant antimicrobial and antifungal activities. Stana et al. (2014) synthesized derivatives displaying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, and antifungal activity against Candida albicans. These compounds showed better or comparable inhibitory activities to the reference drug, indicating their potential as antimicrobial agents (Stana et al., 2014).
Non-linear Optical (NLO) Properties
Fatma et al. (2018) investigated the synthesis of thiazolidine-2,4-dione derivatives for their NLO properties. The study found that the synthesized derivatives exhibit high values of first static hyperpolarizability, indicating their suitability as NLO material. This suggests their potential applications in the development of optical and photonic devices (Fatma et al., 2018).
Anti-inflammatory Applications
Barros et al. (2010) synthesized thiazolidinedione derivatives as PPARgamma ligands, demonstrating considerable anti-inflammatory activities. These compounds showed biological efficacy comparable to rosiglitazone, a potent agonist of PPARgamma, used as a reference drug. Docking studies indicated specific interactions with key residues in the PPARgamma structure, affirming their potential as anti-inflammatory agents (Barros et al., 2010).
Mechanism of Action
Future Directions
The study of such complex organic molecules can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .
Properties
IUPAC Name |
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-14-8-7-9-16(19)15-20-21(27)26(18-12-5-2-6-13-18)22(28-20)25-24-17-10-3-1-4-11-17/h1-15,24H/b20-15-,25-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSCHVKWEFZIDF-YWNZOVFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/N(C(=O)/C(=C/C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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